molecular formula C24H19ClN2O5 B2571149 N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide CAS No. 887896-40-4

N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2571149
CAS RN: 887896-40-4
M. Wt: 450.88
InChI Key: ZMLWJGFAPTYFOI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran-2-carboxamides, which have been found to possess a wide range of biological activities.

Scientific Research Applications

Synthesis and Medicinal Applications

Synthetic Pathways and Analogs

A variety of methods have been developed for synthesizing benzofuran derivatives, which are structurally related to the specified compound. For instance, derivatives of benzofuran have been synthesized for their potential anti-inflammatory and analgesic activities, highlighting the importance of the benzofuran core in medicinal chemistry (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). Similarly, phenoxyacetamide derivatives have shown promise as insecticidal agents, indicating the versatility of these compounds in developing novel pesticides (Kaiwan O. Rashid, K. Mohamed, M. Salam, E. Abdel‐Latif, A. Fadda, & M. Elmorsy, 2021).

Molecular Docking and Drug Design

In Silico Studies

The advancement in computational techniques has enabled the exploration of potential therapeutic effects of compounds through molecular docking studies. For example, synthesis and docking studies have been conducted on various derivatives to evaluate their antimicrobial efficacy, illustrating the utility of computational methods in preclinical drug discovery (Sailaja Rani Talupur, K. Satheesh, & K. Chandrasekhar, 2021).

Environmental and Material Science Applications

Degradation Studies

Investigations into the degradation pathways of phenolic compounds by microbial consortia under methanogenic conditions have provided insights into environmental remediation processes. These studies are crucial for understanding the fate of complex organic compounds in nature (J. Bisaillon, F. Lépine, R. Beaudet, & M. Sylvestre, 1993).

properties

IUPAC Name

N-(4-chlorophenyl)-3-[[2-(2-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O5/c1-30-19-8-4-5-9-20(19)31-14-21(28)27-22-17-6-2-3-7-18(17)32-23(22)24(29)26-16-12-10-15(25)11-13-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLWJGFAPTYFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

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